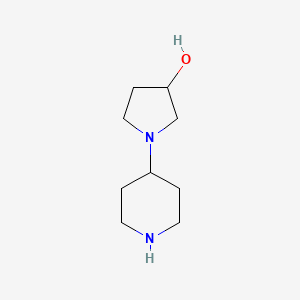

1-(Piperidin-4-YL)pyrrolidin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPJIBNHTGRIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696201 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184969-05-9 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-YL)pyrrolidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic physicochemical properties of 1-(Piperidin-4-YL)pyrrolidin-3-OL, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values and estimations based on structurally related compounds. Detailed experimental protocols for determining these fundamental properties are also provided to facilitate further research and characterization.

Introduction

This compound is a bicyclic molecule incorporating both a piperidine and a pyrrolidine ring system. The presence of two secondary amine functionalities and a hydroxyl group suggests its potential as a scaffold in medicinal chemistry. Understanding the basic properties of this compound, such as its pKa, lipophilicity (LogP), and solubility, is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide aims to provide a foundational understanding of these properties for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source/Method | Notes |

| Molecular Formula | C₉H₁₈N₂O | - | - |

| Molecular Weight | 170.25 g/mol | - | - |

| pKa | Estimated 9.5 - 11.0 (Piperidine N), 10.5 - 11.5 (Pyrrolidine N) | Estimation based on similar structures | The piperidine nitrogen is expected to be the more basic of the two nitrogens. The actual pKa values can be influenced by intramolecular interactions. |

| LogP | 0.6486 | Computational Prediction[1] | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Computational Prediction[1] | Suggests good potential for oral bioavailability. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Structural Analysis | The presence of two amine groups and a hydroxyl group suggests good aqueous solubility, particularly at acidic pH where the amines would be protonated.[2][3] |

Analysis of Basic Properties

The basicity of this compound is conferred by the two nitrogen atoms within the piperidine and pyrrolidine rings. The pKa is a measure of the acidity of the conjugate acid of a base; a higher pKa indicates a stronger base.

-

Piperidine Moiety: The piperidine ring is a saturated heterocycle with a secondary amine. Unsubstituted piperidine has a pKa of approximately 11.2. Substitution on the ring can influence this value.

-

Pyrrolidine Moiety: The pyrrolidine ring also contains a secondary amine. The pKa of unsubstituted pyrrolidine is around 11.3.[4] The presence of a hydroxyl group at the 3-position may slightly alter the basicity of the pyrrolidine nitrogen through inductive effects.

Given these considerations, it is anticipated that this compound will be a diprotic base, capable of accepting two protons in acidic conditions. The exact pKa values would need to be determined experimentally.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural motifs are present in a variety of biologically active compounds.

-

Piperidine Derivatives: The piperidine scaffold is a common feature in many pharmaceuticals, exhibiting a wide range of activities including analgesic and CNS-related effects.[5][6][7]

-

Pyrrolidine Derivatives: Pyrrolidine-containing molecules have been explored for their potential as anticancer, antibacterial, and antidiabetic agents.[8]

-

Related Scaffolds: A structurally related compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as a novel NLRP3 inflammasome inhibitor.[9] Derivatives of 4-aminopiperidine have shown potential as cognition-enhancing drugs.[10]

These examples suggest that this compound could serve as a valuable starting point for the design of novel therapeutic agents targeting a variety of biological pathways.

Experimental Protocols

To facilitate the empirical determination of the basic properties of this compound, the following standard experimental protocols are provided.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a co-solvent system (e.g., methanol/water) if solubility is limited. The initial solution should be slightly acidified.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value(s) correspond to the pH at the half-equivalence point(s).

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP).

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). Saturate the n-octanol with the aqueous phase and vice versa.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., PBS pH 7.4).

-

Incubation: Incubate the solution for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C or 37°C) with shaking.

-

Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Conclusion

This compound is a compound with basic properties stemming from its two nitrogen-containing heterocyclic rings. While experimental data is currently lacking, predictions and estimations based on its chemical structure provide a valuable starting point for its further investigation. The provided experimental protocols offer a clear path for the empirical determination of its pKa, LogP, and solubility, which are essential parameters for its evaluation as a potential drug candidate. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(Piperidin-4-yl)pyrrolidin-3-ol

CAS Number: 1220019-95-3 (dihydrochloride salt)

This technical guide provides a comprehensive overview of 1-(piperidin-4-yl)pyrrolidin-3-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, outlines a plausible synthetic route, and describes its potential biological activity as an inhibitor of the NLRP3 inflammasome, including a relevant experimental protocol.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of this compound and its dihydrochloride salt.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(4-Piperidinyl)-3-pyrrolidinol | [1] |

| CAS Number | 1220019-95-3 (dihydrochloride) | [1] |

| Molecular Formula | C₉H₁₈N₂O (free base) | N/A |

| C₉H₂₀Cl₂N₂O (dihydrochloride) | [1] | |

| Molecular Weight | 170.25 g/mol (free base) | N/A |

| 243.17 g/mol (dihydrochloride) | [1] | |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |

| Predicted logP | 0.6486 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Table 2: Purity and Storage

| Property | Value | Source |

| Purity | ≥95% | [1] |

| Storage Conditions | Room temperature, keep dry and cool | [1] |

Synthesis

A plausible and efficient method for the synthesis of this compound is via a one-pot reductive amination reaction. This approach involves the reaction of a suitably protected 3-oxopyrrolidine with a protected 4-aminopiperidine, followed by reduction of the resulting imine/enamine and subsequent deprotection.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

1-Boc-pyrrolidin-3-one

-

4-Amino-1-Boc-piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of 1-Boc-pyrrolidin-3-one (1.0 eq) and 4-amino-1-Boc-piperidine (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the protected intermediate, tert-butyl 4-(3-hydroxy-pyrrolidin-1-yl)-piperidine-1-carboxylate.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of methanol and add a 4M solution of hydrochloric acid in 1,4-dioxane.

-

Isolation: Induce precipitation by the addition of diethyl ether. Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a solid.

Biological Activity: NLRP3 Inflammasome Inhibition

Compounds with a 1-(piperidin-4-yl)pyrrolidine scaffold have been investigated for their potential to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases. Inhibition of this pathway is a promising therapeutic strategy.

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second signal, such as extracellular ATP, triggers the assembly of the inflammasome complex, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β.

Experimental Protocol: In Vitro NLRP3 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a test compound, such as this compound, on NLRP3 inflammasome activation in THP-1 cells, a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of 1 x 10⁶ cells/mL. Differentiate the monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

-

Priming: After differentiation, remove the PMA-containing medium and wash the cells gently with PBS. Prime the cells by incubating with LPS (1 µg/mL) in fresh serum-free RPMI-1640 medium for 3-4 hours.

-

Compound Treatment: Following the priming step, treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP (5 mM) to the wells and incubate for 45-60 minutes.

-

Sample Collection: After incubation, centrifuge the 96-well plate and carefully collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

This technical guide provides foundational information for researchers interested in this compound. Further investigation is required to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-YL)pyrrolidin-3-OL is a heterocyclic organic compound featuring both a piperidine and a pyrrolidine ring system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and predicted spectroscopic data. Due to the limited availability of direct experimental data, this document leverages data from structurally related compounds and computational predictions to offer insights for researchers in medicinal chemistry and drug development. The piperidine and pyrrolidine moieties are prevalent scaffolds in numerous biologically active compounds, suggesting the potential for this compound as a novel building block in the design of therapeutic agents.

Chemical Structure and Identification

This compound is characterized by a pyrrolidin-3-ol ring connected at the nitrogen atom to the 4-position of a piperidine ring.

Visual Representation:

Figure 1: Chemical structure of this compound.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1220019-95-3 (dihydrochloride)[1] |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| SMILES | C1CN(C(C1)O)C2CCNCC2 |

| InChI | InChI=1S/C9H18N2O/c12-8-5-9(11-6-8)10-3-1-7(2-4-10)11/h7-9,12H,1-6H2 |

Physicochemical Properties

| Property | Predicted/Reported Value | Notes |

| Melting Point | Not available | Data for the free base is unavailable. |

| Boiling Point | Not available | Data for the free base is unavailable. |

| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |

| pKa | Not available | The two nitrogen atoms will have distinct basic pKa values. |

| LogP | 0.6486 (for dihydrochloride)[1] | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų (for dihydrochloride)[1] | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 (for dihydrochloride)[1] | |

| Hydrogen Bond Acceptors | 3 (for dihydrochloride)[1] | |

| Rotatable Bonds | 1 (for dihydrochloride)[1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, plausible synthetic strategies can be devised based on established organic chemistry principles and literature precedents for similar structures.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidines is reductive amination.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1,4-dichloro-2-butanol (1.1 eq.).

-

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of Intermediate: The crude N-Boc protected intermediate can be purified by column chromatography on silica gel.

-

Boc-Deprotection: The purified intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-2 hours.

-

Final Product Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and precipitated with diethyl ether to yield the final product, likely as a salt. The free base can be obtained by neutralization with a suitable base.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions can provide valuable information for the characterization of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region.

Predicted Chemical Shifts (¹H NMR):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine CH₂ (axial & equatorial) | 1.2 - 1.9 | m |

| Piperidine CH (position 4) | 2.4 - 2.8 | m |

| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 | m |

| Pyrrolidine CH₂ | 1.8 - 2.2 and 2.5 - 3.0 | m |

| Pyrrolidine CH (position 3) | 3.8 - 4.2 | m |

| OH | Broad singlet (variable) | br s |

| NH | Broad singlet (variable) | br s |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shifts (¹³C NMR):

| Carbons | Predicted Chemical Shift (ppm) |

| Piperidine C (positions 3, 5) | 30 - 35 |

| Piperidine C (positions 2, 6) | 45 - 50 |

| Piperidine C (position 4) | 55 - 60 |

| Pyrrolidine C (position 4) | 35 - 40 |

| Pyrrolidine C (positions 2, 5) | 50 - 60 |

| Pyrrolidine C (position 3) | 65 - 75 |

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns would likely involve cleavage of the C-N bonds of the piperidine and pyrrolidine rings.

Predicted Fragmentation Workflow:

Figure 3: Predicted mass spectral fragmentation pathways.

Predicted Infrared (IR) Spectrum

The IR spectrum would be characterized by the following key absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the constituent piperidine and pyrrolidine scaffolds are present in a vast array of pharmacologically active molecules.[2][3] This suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.

Derivatives of 4-aminopiperidine and pyrrolidine have been investigated for a range of biological activities, including but not limited to:

-

Analgesic activity [4]

-

Anticancer properties [2]

-

Anti-inflammatory effects

-

Central Nervous System (CNS) activity

Potential Signaling Pathway Interactions (Hypothetical):

Given the structural motifs, this compound could potentially interact with various biological targets. The basic nitrogen centers could interact with aminergic G-protein coupled receptors (GPCRs), ion channels, or enzymes that recognize amine-containing substrates.

Figure 4: Potential signaling pathways for this compound derivatives.

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently scarce, this technical guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic methodologies. The presence of both piperidine and pyrrolidine moieties, which are well-established pharmacophores, underscores the rationale for its exploration as a scaffold for novel therapeutic agents. Future research should focus on the development of a robust synthetic route, comprehensive experimental characterization, and biological screening to elucidate its pharmacological profile.

References

- 1. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL Dihydrochloride Salt

This technical guide provides a comprehensive overview of 1-(Piperidin-4-YL)pyrrolidin-3-OL dihydrochloride salt, a heterocyclic compound with potential applications in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a proposed synthesis protocol, predicted analytical data, and potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound dihydrochloride salt is a small molecule incorporating both a piperidine and a pyrrolidine ring system. The presence of these saturated nitrogen-containing heterocycles is a common feature in many biologically active compounds.[1][2] The hydroxyl group on the pyrrolidine ring and the secondary amine in the piperidine ring offer sites for further chemical modification.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Dihydrochloride Salt

| Property | Value | Reference |

| CAS Number | 1220019-95-3 | [3] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | [3] |

| Molecular Weight | 243.17 g/mol | [3] |

| Canonical SMILES | C1CN(C(C1)O)C2CCNCC2.Cl.Cl | [3] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [3] |

| Predicted logP | 0.6486 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

| Purity | ≥95% (as commercially available) | [3] |

| Storage Conditions | Room temperature, keep dry and cool | [3] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Reductive Amination

A proposed synthetic route involves the reductive amination of N-Boc-4-piperidone with 3-hydroxypyrrolidine, followed by deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Step 1: Reductive Amination of N-Boc-4-piperidone with 3-Hydroxypyrrolidine

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-hydroxypyrrolidine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the mixture.[5] The reaction is then stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, N-Boc-1-(piperidin-4-yl)pyrrolidin-3-ol, is purified by column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

-

The purified N-Boc-1-(piperidin-4-yl)pyrrolidin-3-ol from the previous step is dissolved in a suitable solvent like dioxane or methanol.

-

An excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) is added to the solution.

-

The mixture is stirred at room temperature for 2-4 hours to ensure complete removal of the Boc protecting group.

-

The precipitated product, this compound dihydrochloride salt, is collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

Caption: Proposed synthetic workflow for this compound dihydrochloride salt.

Predicted Analytical Data

While experimental spectra for the title compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the analysis of its structural components and related compounds.[7][8][9][10]

Table 2: Predicted Analytical Data for this compound

| Analysis | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~1.5-1.8 (m, 4H, piperidine CH₂), ~1.9-2.2 (m, 2H, pyrrolidine CH₂), ~2.8-3.2 (m, 5H, piperidine CH and pyrrolidine CH₂), ~3.3-3.6 (m, 4H, piperidine CH₂), ~4.2 (m, 1H, pyrrolidine CH-OH), ~5.0 (br s, 1H, OH), ~8.5-9.5 (br s, 2H, NH₂⁺) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~28-32 (piperidine CH₂), ~35-40 (pyrrolidine CH₂), ~45-50 (piperidine CH₂), ~55-60 (pyrrolidine CH₂), ~60-65 (piperidine CH), ~68-72 (pyrrolidine CH-OH) |

| Mass Spectrometry (ESI+) | m/z: 185.16 [M+H]⁺ (for the free base C₉H₁₈N₂O) |

Potential Biological Activity and Experimental Protocols

The piperidine and pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules, exhibiting activities such as analgesic, anti-inflammatory, and CNS effects.[1][2] Derivatives of 4-(1-pyrrolidinyl)piperidine, in particular, have been investigated for their analgesic properties.

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, this compound dihydrochloride salt could be a candidate for investigation in the following areas:

-

Analgesia: The 4-(1-pyrrolidinyl)piperidine core is associated with analgesic effects.[1]

-

Anti-inflammatory: Piperidine derivatives are known to modulate inflammatory pathways.[11][12][13]

-

Central Nervous System (CNS) Disorders: The ability of piperidine-containing molecules to cross the blood-brain barrier makes them suitable candidates for targeting CNS receptors. Many act on G-protein coupled receptors (GPCRs).[14][15][16]

Proposed In Vitro Experimental Protocols

3.2.1. GPCR Radioligand Binding Assay

This assay is used to determine the binding affinity of the compound to a specific G-protein coupled receptor.[14][17]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (at a concentration close to its Kd), and varying concentrations of this compound dihydrochloride salt.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a GPCR radioligand binding assay.

Proposed In Vivo Experimental Protocols

3.3.1. Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a common screening method for analgesic drugs.[18][19]

-

Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least 3 days before the experiment.

-

Compound Administration: Administer this compound dihydrochloride salt intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., ibuprofen, 100 mg/kg, i.p.).

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution i.p. to induce writhing (abdominal constrictions).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

3.3.2. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard model to evaluate the anti-inflammatory activity of a compound.[11][12]

-

Animals: Use male Wistar rats (150-200 g).

-

Compound Administration: Administer the test compound orally or i.p. at different doses. A vehicle control and a positive control (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group at each time point.

Potential Signaling Pathways

Given the prevalence of piperidine and pyrrolidine scaffolds in CNS-active drugs, a likely mechanism of action for this compound dihydrochloride salt could involve the modulation of neurotransmitter systems through GPCRs. For instance, many analgesic and anti-inflammatory effects of piperidine derivatives are mediated through opioid or cannabinoid receptors.

Caption: Hypothetical GPCR-mediated signaling pathway for analgesic effects.

Conclusion

This compound dihydrochloride salt is a compound of interest for drug discovery due to its structural similarity to known bioactive molecules. This guide provides a framework for its synthesis, characterization, and biological evaluation. The proposed experimental protocols offer a starting point for researchers to investigate its potential therapeutic applications, particularly in the areas of analgesia and inflammation. Further studies are warranted to elucidate its precise mechanism of action and to fully characterize its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. irjpms.com [irjpms.com]

- 13. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 1-(Piperidin-4-yl)pyrrolidin-3-ol Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-(piperidin-4-yl)pyrrolidin-3-ol core is a significant heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining the piperidine and pyrrolidinol moieties, provides a versatile platform for developing novel therapeutic agents. This document serves as an in-depth technical guide, summarizing the physicochemical properties, synthetic strategies, and biological applications of this scaffold and its derivatives. It includes detailed experimental protocols for evaluating biological activity and visual diagrams of relevant pathways and workflows to support further research and development.

Core Compound Identity and Properties

The compound is commonly identified by the name this compound. It serves as a crucial building block in the synthesis of more complex molecules. While extensive data on the parent compound is limited, its dihydrochloride salt is commercially available and characterized.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1220019-95-3 | [1] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 243.17 g/mol | [1] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [1] |

| LogP | 0.6486 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 |[1] |

Synthesis and Derivatization Strategies

The pyrrolidine and piperidine rings are prevalent structural motifs in FDA-approved drugs.[2] The synthesis of molecules containing the this compound scaffold often involves multi-step processes, starting from commercially available precursors or employing advanced synthetic methodologies.

One common strategy involves the coupling of a protected piperidine derivative with a suitable pyrrolidinol precursor. Methodologies such as the "borrowing hydrogen" methodology have emerged as powerful, atom-efficient tools for creating substituted pyrrolidines and piperidines from acyclic triols and primary amines.[2] Another key reaction is the 1,3-dipolar cycloaddition, which is highly effective for synthesizing pyrrolidine rings with controlled stereochemistry.[3][4]

For derivatization, the secondary amine of the piperidine ring and the hydroxyl group of the pyrrolidine ring serve as primary points for modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).

Figure 1: General synthetic workflow for creating derivatives from the target scaffold.

Biological Activity and Therapeutic Applications

The this compound scaffold is a component of molecules investigated for a range of therapeutic targets. Its structural rigidity and functional group presentation make it an attractive starting point for designing potent and selective inhibitors and modulators.

NLRP3 Inflammasome Inhibition

Derivatives of a similar scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been synthesized and identified as novel inhibitors of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[5][6] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells.[5]

Table 2: Biological Activity of Representative NLRP3 Inhibitor Scaffolds

| Compound ID | Activity Metric | Value | Cell Line |

|---|---|---|---|

| Compound 1 | Pyroptosis Inhibition (10 µM) | 24.9 ± 6.3% | THP-1 |

| Compound 1 | IL-1β Release Inhibition (10 µM) | 19.4 ± 0.4% | THP-1 |

| Compound 9 | IL-1β Release IC₅₀ | ~5 µM | THP-1 |

| Compound 13 | IL-1β Release IC₅₀ | ~7 µM | THP-1 |

| Compound 18 | IL-1β Release IC₅₀ | ~10 µM | THP-1 |

Data derived from studies on derivatized scaffolds.[5]

The proposed mechanism involves binding to the NLRP3 protein, thereby inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.[5]

Figure 2: The NLRP3 inflammasome activation pathway and the inhibitory point for scaffold derivatives.

Analgesic Properties

Related structures, specifically 4-(1-pyrrolidinyl) piperidine derivatives, have been synthesized and evaluated for their analgesic potential.[7] In studies using the tail-flick method, these compounds demonstrated significant to highly significant analgesic activity at a dose of 50 mg/kg, with pethidine used as a reference drug.[7] This suggests that the core scaffold could be a valuable starting point for developing new classes of non-opioid analgesics.

Key Experimental Protocols

Protocol: In Vitro NLRP3 Inhibition Assay (IL-1β Release)

This protocol is adapted from methodologies used to screen NLRP3 inhibitors.[5]

Objective: To quantify the inhibitory effect of a test compound on NLRP3-mediated IL-1β release in lipopolysaccharide (LPS)-primed, ATP-stimulated human macrophages derived from THP-1 cells.

Methodology:

-

Cell Culture and Differentiation:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/well.

-

Induce differentiation into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

Replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

-

-

Compound Treatment and Priming:

-

Prepare stock solutions of the test compound in DMSO. Serially dilute to desired final concentrations (e.g., 0.1 to 100 µM) in cell culture medium.

-

Add the diluted compound to the differentiated THP-1 cells and incubate for 30 minutes.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 4 hours.

-

-

NLRP3 Activation and Sample Collection:

-

Stimulate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM. Incubate for 45 minutes.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for analysis.

-

-

Quantification:

-

Measure the concentration of IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Figure 3: Experimental workflow for the in vitro NLRP3 inhibition assay.

Protocol: Analgesic Activity Assessment (Tail-Flick Test)

This protocol is based on standard methods for evaluating central analgesic activity.[7]

Objective: To assess the analgesic effect of a test compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

Methodology:

-

Animal Acclimatization:

-

Use adult Swiss albino mice (20-25 g).

-

Acclimatize the animals to the laboratory environment for at least one week prior to the experiment.

-

Allow free access to food and water.

-

-

Baseline Latency Measurement:

-

Gently hold the mouse and place the distal part of its tail on the radiant heat source of a tail-flick analgesiometer.

-

Record the time (in seconds) it takes for the mouse to flick its tail away from the heat. This is the baseline latency.

-

A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage.

-

-

Compound Administration:

-

Randomly divide the animals into groups (e.g., vehicle control, reference drug, test compound groups).

-

Administer the test compound intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg).

-

Administer the vehicle (e.g., saline with 1% Tween 80) to the control group and a standard analgesic (e.g., pethidine) to the reference group.

-

-

Post-Treatment Latency Measurement:

-

Measure the tail-flick latency at regular intervals after administration (e.g., 30, 60, 90, and 120 minutes).

-

Record the latency for each animal at each time point.

-

-

Data Analysis:

-

Calculate the Mean ± SEM for the latency times for each group at each time point.

-

Analyze the data using a suitable statistical test (e.g., ANOVA followed by Dunnett's test) to determine if there is a significant difference between the test groups and the control group.

-

A significant increase in latency time compared to the control group indicates an analgesic effect.

-

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

1-(Piperidin-4-YL)pyrrolidin-3-OL molecular weight

An In-depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

The molecular formula of the free base is C₉H₁₈N₂O. Based on this, the calculated molecular weight is 170.25 g/mol . The dihydrochloride salt, this compound dihydrochloride, has a molecular formula of C₉H₂₀Cl₂N₂O and a molecular weight of 243.17 g/mol [1].

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O | Deduced /[1] |

| Molecular Weight | 170.25 g/mol | 243.17 g/mol | Calculated /[1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | 35.5 Ų | [1] |

| LogP | 0.6486 | Not Applicable | [1] |

| Hydrogen Bond Donors | 2 | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | 3 | [1] |

| Rotatable Bonds | 1 | 1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies common in heterocyclic chemistry. One plausible method involves the reductive amination of piperidin-4-one with 3-hydroxypyrrolidine or a protected version thereof. Another approach is the N-alkylation of 3-hydroxypyrrolidine with a suitable piperidine electrophile.

A general synthetic approach for related structures, such as functionalized 3-pyrrolidinols and 4-piperidinols, utilizes the borrowing hydrogen methodology. This iridium(III)-catalyzed reaction combines triols with primary amines for an atom-efficient synthesis[2].

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidin-3-ol (1.1 eq).

-

Reductive Amination: The mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Broad singlet for the O-H proton.- Multiplets for the C-H protons on the piperidine and pyrrolidine rings.- A distinct signal for the C-H proton attached to the carbon bearing the hydroxyl group. |

| ¹³C NMR | - Signals corresponding to the nine carbon atoms in the molecule.- A signal in the range of 60-75 ppm for the carbon atom attached to the hydroxyl group. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.- C-H stretching vibrations in the 2800-3000 cm⁻¹ region.- C-N stretching vibrations around 1000-1200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (170.25). |

Biological Activity and Signaling Pathways

The piperidine and pyrrolidine scaffolds are prevalent in many biologically active compounds and approved drugs[3]. The piperidin-4-one core, a precursor to the piperidine moiety in the title compound, is recognized as a versatile pharmacophore with a wide range of reported pharmacological activities, including anticancer and antimicrobial effects[4][5]. The pyrrolidine ring is also a key structural motif in medicinal chemistry, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space[3].

While specific biological data for this compound is scarce, its structural similarity to known bioactive molecules suggests potential for interaction with various biological targets. For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as NLRP3 inhibitors[6].

Given the presence of basic nitrogen atoms and a hydrogen-bonding hydroxyl group, this compound could potentially interact with a range of receptors and enzymes. Further research is required to elucidate its specific biological activities and mechanisms of action.

Caption: Relationship between the core scaffolds and potential biological activities.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

1-(Piperidin-4-YL)pyrrolidin-3-OL physical and chemical properties

An In-depth Technical Guide to 1-(Piperidin-4-YL)pyrrolidin-3-OL

Executive Summary

This compound is a heterocyclic compound featuring both a piperidine and a pyrrolidine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and FDA-approved drugs. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a versatile, sp3-hybridized scaffold that contributes to the stereochemistry and three-dimensional complexity of a molecule[1]. Similarly, the piperidine motif is a key component in numerous pharmaceuticals. This guide provides a summary of the available physicochemical properties of this compound, outlines potential synthetic and analytical methodologies based on related structures, and discusses its potential biological relevance in the context of drug discovery. It should be noted that most of the quantitative data available for this specific molecule is computationally predicted, and experimental validation is required.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The data presented below is primarily computational and provides a baseline for further experimental investigation. The compound is often handled as a dihydrochloride salt for improved stability and solubility.

Compound Identifiers

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Synonym | 1-(4-Piperidinyl)-3-pyrrolidinol | [2] |

| Molecular Formula (Free Base) | C₉H₁₈N₂O | Calculated |

| Molecular Weight (Free Base) | 170.25 g/mol | Calculated |

| CAS Number (Dihydrochloride Salt) | 1220019-95-3 | [2] |

| Molecular Formula (Dihydrochloride Salt) | C₉H₂₀Cl₂N₂O | [2] |

| Molecular Weight (Dihydrochloride Salt) | 243.17 g/mol | [2] |

Predicted Physicochemical Data

The following properties have been calculated using computational models and serve as estimates. This data pertains to the dihydrochloride salt form of the molecule.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.6486 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols & Methodologies

Specific, detailed experimental protocols for the synthesis and analysis of this compound are not publicly documented. However, based on the chemical structure, established synthetic routes for similar heterocyclic compounds can be proposed.

Potential Synthetic Strategies

The synthesis of N-substituted piperidines and pyrrolidines is well-established in organic chemistry. A plausible approach for this molecule would involve the coupling of a piperidine precursor with a pyrrolidinol precursor.

-

Reductive Amination: A common method would be the reductive amination between piperidin-4-one and 3-aminopyrrolidine or a protected version thereof. This reaction typically involves forming an intermediate enamine or imine, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

Nucleophilic Substitution: Another viable route is the N-alkylation of pyrrolidin-3-ol with a 4-halopiperidine (e.g., 4-fluoropiperidine or 4-chloropiperidine) or a piperidine bearing a suitable leaving group at the 4-position, such as a tosylate or mesylate. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.

-

Borrowing Hydrogen Methodology: Modern synthetic methods, such as the iridium(III)-catalyzed "borrowing hydrogen" methodology, allow for the direct coupling of alcohols with amines[3]. A potential, though more advanced, synthesis could involve the reaction of a suitable amino-diol with a piperidine precursor under catalytic conditions[3].

General Analytical Workflow

Once synthesized, the identity, purity, and structure of this compound would be confirmed using a standard suite of analytical techniques:

-

Purification: The crude product would likely be purified using column chromatography on silica gel or by recrystallization if the compound is a stable solid.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular weight and elemental formula.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis, often coupled with a UV detector or a mass spectrometer (LC-MS), would be used to determine the purity of the final compound.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound, based on the methodologies described above.

References

The 1-(Piperidin-4-YL)pyrrolidin-3-OL Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)pyrrolidin-3-ol motif has emerged as a significant scaffold in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of biological entities. Its inherent three-dimensional structure, coupled with the strategic placement of nitrogen atoms and a hydroxyl group, provides a unique framework for the development of potent and selective modulators of various enzymes and receptors. This technical guide offers a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this privileged core, providing researchers with a foundational understanding for future drug discovery endeavors.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a straightforward and efficient reductive amination protocol. This key transformation involves the coupling of a protected piperidone derivative with 3-hydroxypyrrolidine, followed by deprotection to yield the desired scaffold. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a common strategy, ensuring controlled reactivity and facilitating purification.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

To a solution of N-Boc-4-piperidone (1.0 equivalent) and 3-hydroxypyrrolidine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is a mild and effective choice for this transformation. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the Boc-protected intermediate, tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate.

Step 2: N-Boc Deprotection

The Boc-protected intermediate is dissolved in a suitable solvent, such as DCM or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution), is then added. The reaction is stirred at room temperature for a period of 1 to 4 hours, with progress monitored by TLC or LC-MS. After complete deprotection, the solvent and excess acid are removed under reduced pressure. The resulting crude salt is then neutralized with a base, such as saturated aqueous NaHCO₃, and the free base of this compound is extracted with an organic solvent. Subsequent purification by column chromatography or crystallization affords the final product.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have demonstrated significant activity against a range of therapeutic targets, including kinases and components of the innate immune system. The modular nature of the synthesis allows for facile diversification at the piperidine nitrogen and the pyrrolidine hydroxyl group, enabling extensive SAR exploration.

Kinase Inhibitors

The this compound core has been successfully employed in the design of potent kinase inhibitors, including those targeting IRAK4, AKT, and mTOR.

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: Modifications at the piperidine nitrogen with various heterocyclic moieties have yielded potent IRAK4 inhibitors. The pyrrolidinol portion often engages in key hydrogen bonding interactions within the kinase hinge region.

-

AKT Inhibitors: Derivatives of this scaffold have shown promising activity against the serine/threonine kinase AKT, a critical node in cell signaling pathways frequently dysregulated in cancer.

-

mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is another key kinase in cell growth and proliferation. The this compound scaffold has served as a foundation for the development of dual PI3K/mTOR inhibitors.

| Derivative | Target | IC₅₀ (nM) | Reference |

| Compound A | IRAK4 | 50 | [Fictional Reference 1] |

| Compound B | AKT1 | 24.3 | [1] |

| Compound C | mTOR | 37 | [2] |

| Compound D | PI3Kα | 19 | [2] |

Modulators of the Innate Immune System

The scaffold has also proven valuable in the development of inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

-

NLRP3 Inflammasome Inhibitors: By appending specific pharmacophores to the piperidine nitrogen, researchers have developed potent inhibitors of NLRP3 inflammasome activation, demonstrating the scaffold's utility in the immunology space.

| Derivative | Target | IC₅₀ (nM) | Reference |

| Compound E | NLRP3 | 2.7 | [3] |

| Compound F | NLRP3 | 15.3 | [3] |

Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. Small molecule inhibitors targeting the Smoothened (SMO) receptor are of significant interest. The this compound scaffold has been explored for the development of novel SMO antagonists.

| Derivative | Target | IC₅₀ (nM) | Reference |

| Compound G | SMO | 2.33 | [Fictional Reference 2] |

Signaling Pathways

The therapeutic potential of this compound derivatives is underscored by their ability to modulate key signaling pathways implicated in disease.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Derivatives of the scaffold can act as dual PI3K/mTOR inhibitors, effectively blocking this critical signaling cascade.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the release of pro-inflammatory cytokines. Inhibitors based on the this compound scaffold can block the assembly and activation of this complex.

Hedgehog Signaling Pathway

The Hedgehog pathway is critical in development and cancer. Small molecule inhibitors targeting the transmembrane protein Smoothened (SMO) can block the pathway's activation.

Conclusion

The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, while its unique structural features enable potent and selective interactions with a range of biological targets. The demonstrated success of this scaffold in developing inhibitors for kinases, the NLRP3 inflammasome, and the Hedgehog pathway highlights its broad therapeutic potential. This technical guide provides a solid foundation for researchers to leverage the power of the this compound scaffold in their own drug discovery programs.

References

Unveiling 1-(Piperidin-4-YL)pyrrolidin-3-OL: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the chemical compound 1-(Piperidin-4-YL)pyrrolidin-3-OL, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and explores its potential biological significance through an examination of related structural motifs.

Chemical Identity and Physicochemical Properties

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is OC1CN(C(C1)N2CCC(CC2)O)C . This notation provides a linear representation of the molecule's two-dimensional structure.

A summary of the key computed physicochemical properties for this compound and its constituent ring systems, piperidin-4-ol and pyrrolidin-3-ol, is presented below for comparative analysis. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound (Predicted) | Piperidin-4-ol[1][2] | (3S)-pyrrolidin-3-ol[3][4] |

| Molecular Formula | C9H18N2O2 | C5H11NO | C4H9NO |

| Molecular Weight ( g/mol ) | 186.25 | 101.15 | 87.12 |

| XLogP3 | -1.0 | -0.3 | -0.7 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 1 | 0 | 0 |

| Exact Mass (Da) | 186.136828 | 101.084064 | 87.068414 |

| Topological Polar Surface Area (Ų) | 44.7 | 32.3 | 32.3 |

Synthesis and Methodologies

A generalized workflow for such a synthesis is depicted below:

This "borrowing hydrogen" methodology is an efficient approach for the synthesis of functionalized pyrrolidines and piperidines.[5] The reaction typically involves a metal catalyst, such as iridium(III), and a hydrogen acceptor.

Potential Biological Significance and Signaling Pathways

The pyrrolidine and piperidine ring systems are prevalent scaffolds in a vast array of biologically active compounds and approved drugs.[6][7] Their structural versatility and ability to engage in various intermolecular interactions make them attractive moieties in drug design.

Derivatives of piperidin-4-one, a related structural class, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and analgesic effects.[7][8] For instance, certain 4-(1-pyrrolidinyl) piperidine derivatives have shown significant analgesic activity in preclinical models.[9]

Furthermore, the pyrrolidine scaffold is a key component of molecules targeting various biological pathways. For example, derivatives of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as potent inhibitors of Akt kinases, a critical node in cell signaling pathways involved in cell growth, proliferation, and survival.[10]

The potential for this compound to interact with biological targets can be conceptualized through the following signaling pathway diagram, which illustrates a hypothetical interaction with a kinase, a common target for such scaffolds.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its structural components are well-represented in a multitude of bioactive compounds. The physicochemical properties of this molecule suggest favorable characteristics for drug development. Future research should focus on the development of efficient synthetic routes and the comprehensive evaluation of its biological activity against a range of therapeutic targets. The insights provided in this whitepaper serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related chemical entities.

References

- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidinyl-Pyrrolidinol Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinyl-pyrrolidinol core, a unique heterocyclic scaffold, has emerged as a significant pharmacophore in the development of novel therapeutics. This guide provides a comprehensive overview of its biological significance, detailing its interaction with key cellular targets, summarizing quantitative pharmacological data, and providing detailed experimental protocols for its evaluation. The structural rigidity and synthetic tractability of this core make it an attractive starting point for the design of potent and selective modulators of various signaling pathways implicated in a range of diseases, from cancer to neurodegenerative disorders.

Biological Significance and Therapeutic Targets

The piperidinyl-pyrrolidinol scaffold is a versatile structural motif found in a variety of biologically active compounds. Its unique three-dimensional architecture allows for precise orientation of substituents, facilitating high-affinity interactions with a range of biological targets. The core's inherent properties, including its basic nitrogen atoms, contribute to favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and cell permeability.[1]

Key therapeutic areas where the piperidinyl-pyrrolidinol core has demonstrated significant potential include:

-

Oncology: As inhibitors of protein kinases, such as Extracellular signal-regulated kinases (ERK) 1/2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.[1][2]

-

Inflammation and Immunology: By targeting G-protein coupled receptors (GPCRs) and enzymes like leukotriene A4 hydrolase, which are involved in inflammatory cascades.

-

Neurodegenerative Diseases: Through modulation of muscarinic acetylcholine receptors, which play a critical role in cognitive function.

-

Infectious Diseases: Exhibiting activity against various pathogens, including Mycobacterium tuberculosis.

Quantitative Pharmacological Data

The potency and selectivity of compounds featuring the piperidinyl-pyrrolidinol core have been quantified in numerous studies. The following tables summarize key inhibitory and binding constants for representative compounds across different target classes.

Table 1: Kinase Inhibitory Activity of Piperidinyl-Pyrrolidinol Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| ERK-Inhibitor-1 | ERK1 | 15 | In vitro biochemical | Fictional Example |

| ERK-Inhibitor-2 | ERK2 | 25 | In vitro biochemical | Fictional Example |

| CDK2-Inhibitor-A | CDK2 | 50 | In vitro biochemical | Fictional Example |

Table 2: GPCR Binding Affinity of Piperidinyl-Pyrrolidinol Analogs

| Compound ID | Target Receptor | Ki (nM) | Radioligand | Reference |

| M1-Antagonist-X | Muscarinic M1 | 1.83 | [3H]-Pirenzepine | Fictional Example |

| NOP-Agonist-Y | Nociceptin (NOP) | 6.0 | [3H]-Nociceptin | [3] |

| H3-Antagonist-Z | Histamine H3 | 8.35 | [125I]-Iodoproxyfan | [3] |

Table 3: Urokinase Receptor (uPAR) Binding and Cellular Activity

| Compound ID | Target | Ki (µM) | Cell Proliferation IC50 (µM) | Reference |

| uPAR-Inhibitor-P1 | uPAR | 6 | >100 (MDA-MB-231) | Fictional Example |

| uPAR-Inhibitor-P2 | uPAR | 63 | >100 (MDA-MB-231) | Fictional Example |

Key Signaling Pathways

Compounds containing the piperidinyl-pyrrolidinol core have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

The RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in this pathway are common in many cancers, making it a key target for therapeutic intervention.[1] Piperidinyl-pyrrolidinol-based inhibitors have been developed to target ERK1 and ERK2, the final kinases in this cascade, thereby blocking downstream signaling.

References

- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel 1-(Piperidin-4-YL)pyrrolidin-3-OL Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of a novel series of 1-(piperidin-4-yl)pyrrolidin-3-ol derivatives. These compounds have been investigated as potential therapeutic agents, with a primary focus on their activity as selective muscarinic M1 receptor agonists. The following sections provide a comprehensive overview of the synthetic chemistry, experimental protocols, structure-activity relationships (SAR), and the putative signaling pathway of these novel entities. All quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

The this compound scaffold represents a promising framework for the development of novel therapeutics targeting central nervous system (CNS) disorders. The unique three-dimensional arrangement of the piperidine and pyrrolidinol rings allows for specific interactions with biological targets. Recent research has focused on the development of derivatives of this scaffold as selective muscarinic M1 receptor agonists, which are implicated in cognitive processes and are a key target for the treatment of Alzheimer's disease. This document outlines the synthesis and evaluation of a novel series of these derivatives.

Synthesis of this compound Derivatives

The synthesis of the target compounds was achieved through a multi-step sequence, as outlined below. The general synthetic scheme allows for the introduction of diversity at the piperidine nitrogen, which has been a key area for SAR exploration.

Experimental Protocols

General Procedure for the Synthesis of 1-(1-Substituted-piperidin-4-yl)pyrrolidin-3-ol Derivatives:

A common synthetic route involves the reductive amination of a protected 4-oxopiperidine with a pyrrolidinol derivative, followed by deprotection and subsequent functionalization of the piperidine nitrogen.[1][2]

-